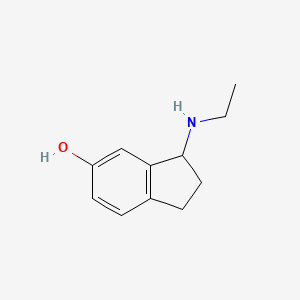

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

概要

説明

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is a chemical compound belonging to the class of aminoindanes. Aminoindanes are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indane ring substituted with an ethyl group, a hydroxyl group, and an amino group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol typically involves several stepsThe reaction conditions often involve the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Enzymatic methods, such as the use of Candida antarctica Lipase B for transesterification, have also been explored for the preparation of optically pure chiral compounds .

化学反応の分析

Types of Reactions

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form a secondary amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.

Major Products Formed

Oxidation: Formation of 6-hydroxy-1-indanone.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted aminoindanes depending on the substituent introduced

科学的研究の応用

Cancer Treatment

One of the primary applications of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is in the development of novel anti-cancer therapies. Research indicates that compounds similar to this structure can induce apoptosis (programmed cell death) in cancer cells by targeting inhibitors of apoptosis proteins (IAPs) such as cIAP-1 and cIAP-2. This mechanism is crucial for treating various cancers that exhibit resistance to conventional therapies, including neuroblastoma and colorectal cancer .

Key Findings:

- The compound has been shown to sensitize cancer cells to apoptotic signals.

- Formulations can be delivered via injectable methods or aerosol sprays for effective therapeutic administration .

Precursor in Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various modifications that can lead to the creation of new compounds with enhanced pharmacological properties.

Synthesis Overview:

- The compound can be synthesized through multi-step reactions involving indene derivatives.

- Modifications can include alkylation and acylation processes to yield derivatives with targeted biological activities .

Clinical Trials and Research

Recent clinical studies have highlighted the effectiveness of similar compounds in treating specific cancer types. For example, a study demonstrated that a derivative of this compound effectively reduced tumor size in preclinical models of breast cancer by promoting apoptosis through IAP degradation mechanisms .

Comparative Studies

Comparative studies between various indene derivatives have shown that modifications at the amino and hydroxyl positions significantly affect their biological activity. For instance, certain derivatives exhibited improved potency against colorectal cancer cell lines compared to their unmodified counterparts .

作用機序

The mechanism of action of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol involves its interaction with monoamine oxidase B (MAO-B) enzymes. It acts as an inhibitor of MAO-B, leading to increased levels of neurotransmitters such as dopamine in the brain. This mechanism is similar to that of rasagiline, a well-known MAO-B inhibitor used in the treatment of Parkinson’s disease. The compound’s neuroprotective effects are attributed to its ability to prevent the breakdown of dopamine and reduce oxidative stress .

類似化合物との比較

Similar Compounds

Rasagiline: N-propargyl-1-®-aminoindan, a selective MAO-B inhibitor.

Selegiline: Another MAO-B inhibitor used in Parkinson’s disease treatment.

TV3326: N-propargyl-(3R)-aminoindan-5-yl-ethyl methyl carbamate, a compound with both MAO-B inhibitory and cholinesterase inhibitory activities.

Uniqueness

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike rasagiline and selegiline, it has an ethyl group and a hydroxyl group on the indane ring, which may influence its binding affinity and selectivity for MAO-B. Additionally, its potential neuroprotective effects and ability to modulate neurotransmitter levels make it a compound of interest for further research .

特性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC名 |

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C11H15NO/c1-2-12-11-6-4-8-3-5-9(13)7-10(8)11/h3,5,7,11-13H,2,4,6H2,1H3 |

InChIキー |

JFEITCAAMIRLPB-UHFFFAOYSA-N |

正規SMILES |

CCNC1CCC2=C1C=C(C=C2)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。